

An In-depth Technical Guide to the Isomers of Methoxy-nitroaniline

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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomers of methoxy-nitroaniline, a class of compounds pivotal in the synthesis of dyes, pigments, and pharmaceutical intermediates. The positioning of the methoxy ($-OCH_3$) and nitro ($-NO_2$) groups on the aniline ring profoundly influences the physicochemical properties, spectral characteristics, biological activity, and synthetic accessibility of each isomer. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support research and development activities.

Physicochemical and Spectroscopic Properties

The relative positions of the electron-donating methoxy group and the electron-withdrawing nitro group create distinct electronic and steric environments for each isomer. These differences manifest in varying melting points, boiling points, acid-base properties (pK_a), and spectroscopic signatures. Intramolecular hydrogen bonding, particularly in isomers with ortho-substituted groups, can significantly impact physical properties like melting point and solubility.

A summary of the key physicochemical and spectroscopic data for various methoxy-nitroaniline isomers is presented below. Note that experimental data for all isomers are not uniformly available in the literature; where available, predicted values are indicated.

Table 1: Comparative Physicochemical Properties of Methoxy-nitroaniline Isomers

Isomer Name	CAS Number	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	pKa (Predicted)
2-Methoxy-3-nitroaniline	85-45-0	168.15	-	75[1]	136-140 @ 0.5 Torr[1]	-
2-Methoxy-4-nitroaniline	97-52-9	168.15	Yellow to orange crystalline powder[2] [3]	140-142[4] [5]	337.07 (rough est.) [5]	1.02 ± 0.10[5]
2-Methoxy-5-nitroaniline	99-59-2	168.15	Orange-red needles or powder[6]	117-118[7] [8]	(Predicted)	-
2-Methoxy-6-nitroaniline	16554-45-3	168.15	Light yellow to brown solid[9]	76-77[10]	-	-
3-Methoxy-2-nitroaniline	16554-47-5	168.15	-	-	-	-
3-Methoxy-4-nitroaniline	16292-88-9	168.15	Solid	127[11]	-	-
3-Methoxy-5-nitroaniline	586-10-7	168.15	-	-	-	-
4-Methoxy-2-nitroaniline	96-96-8	168.15	Orange powder[12] [13]	122-126[14]	-	-
4-Methoxy-3-nitroaniline	577-72-0	168.15	Dark red solid[15]	46-47[15]	356.9 ± 22.0	3.33 ± 0.10[15]

nitroaniline	(Predicted)
	[15]

Table 2: Comparative Spectroscopic Data of Methoxy-nitroaniline Isomers

Isomer Name	UV-Vis λ_{max} (nm)	Key IR Peaks (cm^{-1})	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2-Methoxy-4-nitroaniline	-	N-H stretch, C-N stretch, NO_2 stretch, C-O stretch	(CDCl_3): δ 7.80- 7.66 (m), 6.64 (d), 4.50 (s, br, NH_2), 3.93 (s, OCH_3)[16]	-
2-Methoxy-5-nitroaniline	219, 257, 310 (sh), 400 (in water, pH 7)[17]	-	-	-
4-Methoxy-2-nitroaniline	-	N-H stretch (~3400-3300), NO_2 asymm/symm stretch (~1500, ~1330), C-O stretch (~1250)	-	-
4-Methoxy-3-nitroaniline	-	-	(DMSO-d_6): δ 7.09-7.03 (m, 2H, Ar-H), 6.87 (d, 1H, Ar-H), 5.21 (s, br, 2H, NH_2), 3.77 (s, 3H, OCH_3)[18]	-

Experimental Protocols

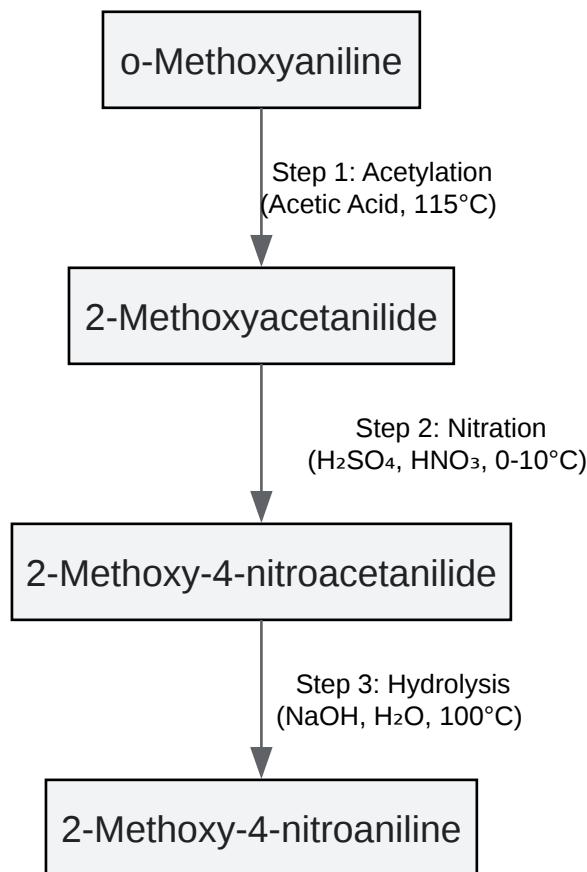
This section details common experimental procedures for the synthesis and analysis of methoxy-nitroaniline isomers.

Synthesis Protocols

The synthesis of methoxy-nitroanilines typically involves electrophilic nitration of a methoxyaniline derivative. Protecting the highly activating amino group as an acetamide is a common strategy to control the regioselectivity of the nitration and prevent oxidation.

Protocol 2.1.1: General Synthesis of 2-Methoxy-4-nitroaniline via Acetanilide Intermediate[19]

This multi-step process is a representative method for synthesizing specific isomers.



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Caption: General workflow for the synthesis of 2-Methoxy-4-nitroaniline.

Step 1: Acetylation of o-Methoxyaniline

- To a round-bottom flask, add o-methoxyaniline (1.0 mol) and glacial acetic acid (2.5 mol).
- Heat the mixture to 115°C and maintain for 6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature to allow the product, 2-methoxyacetanilide, to crystallize.

Step 2: Nitration of 2-Methoxyacetanilide

- Dissolve the 2-methoxyacetanilide from Step 1 in acetic acid and cool the solution to 0-5°C in an ice-salt bath.
- Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10°C.
- Stir at 0-5°C for 1 hour after addition is complete.
- Pour the reaction mixture onto crushed ice to precipitate the yellow solid, 2-methoxy-4-nitroacetanilide.
- Collect the product by vacuum filtration.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

- Suspend the dried 2-methoxy-4-nitroacetanilide (0.9 mol) in 500 mL of water.
- Add a solution of sodium hydroxide (1.8 mol) in 200 mL of water.
- Heat the mixture to reflux (100°C) for 2 hours with stirring.
- Cool the reaction mixture in an ice bath to 0-5°C to precipitate the final product.
- Collect the yellow crystalline 2-methoxy-4-nitroaniline by vacuum filtration and wash with cold deionized water.

Protocol 2.1.2: Synthesis of 2-Methoxy-6-nitroaniline[10]

- Stir a mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (15 mL) for 30 minutes at room temperature.
- Add methyl iodide (7.8 g) to the mixture.
- Stir for an additional 5 hours at room temperature.
- Add water to the reaction mixture and extract with ethyl acetate.
- Wash the organic layer with water and dry over an appropriate drying agent.
- Remove the solvent under reduced pressure to yield crude crystals.
- Recrystallize the product from isopropyl ether to obtain orange prisms of 2-methoxy-6-nitroaniline.

Analytical Protocols

Chromatographic techniques are essential for separating and identifying methoxy-nitroaniline isomers.

Protocol 2.2.1: Thin Layer Chromatography (TLC) for Isomer Separation (Adapted from[20])

- Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plate.
- Sample Preparation: Dissolve small amounts of the individual isomers and the unknown mixture in a volatile solvent like ethyl acetate.
- Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point for nitroanilines is a mixture of heptane and ethanol or carbon tetrachloride and glacial acetic acid (e.g., 90:10 v/v)[21]. The optimal ratio may require experimentation to achieve good separation.
- Procedure:
 - Spot the prepared samples onto the baseline of the TLC plate.

- Place the plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the spots.
- Allow the solvent to ascend the plate until it nears the top.
- Remove the plate and immediately mark the solvent front.
- Visualization: Methoxy-nitroanilines are colored compounds and are typically visible under daylight. For enhanced visualization, use a UV lamp (254 nm).
- Analysis: Calculate the Retention Factor (R_f) for each spot (R_f = distance traveled by spot / distance traveled by solvent front). The less polar isomers will travel further up the plate, resulting in higher R_f values.

Protocol 2.2.2: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis (Adapted from[22])

- Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable.
- Mobile Phase: A simple isocratic or gradient system can be used. A typical mobile phase consists of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.
- Detection: UV detector set at a wavelength where the isomers show strong absorbance (e.g., 225 nm or another wavelength determined from UV-Vis spectra).
- Procedure:
 - Prepare standards of known isomers and the sample mixture in the mobile phase or a compatible solvent.
 - Equilibrate the HPLC system with the mobile phase.
 - Inject the standards to determine their retention times.
 - Inject the sample mixture.

- Analysis: Identify the isomers in the mixture by comparing their retention times to those of the standards.

Biological Activity and Signaling Pathways

Certain methoxy-nitroaniline isomers have been identified as inducers of cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1A family.^[4] This induction is a critical consideration in drug development, as it can alter the metabolism of co-administered drugs, affecting their efficacy and toxicity.

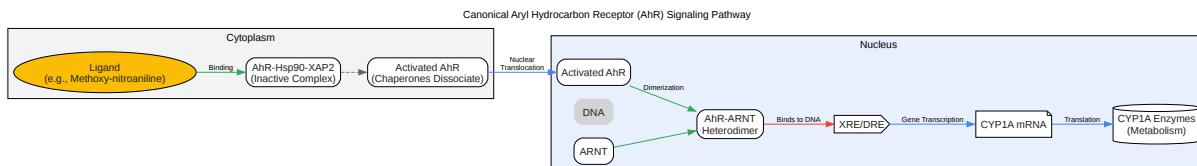
Cytochrome P450 Induction

The induction of CYP1A enzymes is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.^[23] The process is a key cellular defense mechanism against xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

- Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (Hsp90) and other co-chaperones.^[24] A xenobiotic compound, such as a methoxy-nitroaniline isomer, enters the cell and binds to the AhR.
- Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization sequence. The AhR-ligand complex then translocates into the nucleus.
- Dimerization and DNA Binding: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer acts as a transcription factor.^[24]
- Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter region of target genes.
- CYP1A Induction: This binding initiates the transcription of target genes, including CYP1A1 and CYP1A2, leading to increased synthesis of these metabolic enzymes.^[24]

The diagram below illustrates this canonical AhR signaling pathway.



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Caption: The AhR signaling pathway for CYP1A enzyme induction.

Conclusion

The isomers of methoxy-nitroaniline represent a versatile class of chemical intermediates whose utility is dictated by the specific arrangement of their functional groups. This guide has provided a comparative overview of their physicochemical, spectroscopic, and biological properties, supplemented with practical experimental protocols. For researchers in drug development, understanding the potential for CYP450 induction via the AhR pathway is particularly crucial for assessing drug-drug interaction risks. A systematic approach to the synthesis and characterization, as outlined here, is essential for the effective utilization of these compounds in various scientific and industrial applications.

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